Calyciphylline B
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Overview
Description
Calyciphylline B is a natural product found in Daphniphyllum calycinum with data available.
Scientific Research Applications
Synthetic Strategies and Structural Analysis :
- Hugelshofer et al. (2019) detailed their synthetic studies targeting hexacyclic calyciphylline B-type alkaloids. They developed a total synthesis of (-)-daphlongamine H, providing access to its C5-epimer and leading to the structural revision of deoxyisothis compound (Hugelshofer, Palani, & Sarpong, 2019).
- Chattopadhyay et al. (2016) conducted a detailed DFT study of equilibrium geometries and transition states, which explains the stereochemical outcome during the formation of critical intermediates in the synthesis of this compound-type alkaloids (Chattopadhyay, Berger, & Hanessian, 2016).
Novel Alkaloid Discovery and Structural Elucidation :
- Saito et al. (2007) isolated calyciphylline D, a novel Daphniphyllum alkaloid with an unprecedented fused-pentacyclic skeleton, from Daphniphyllum calycinum (Saito et al., 2007).
Advances in Synthetic Methods for Alkaloid Frameworks :
- Diaba et al. (2015) achieved the synthesis of the ABC-ring system of calyciphylline A-type alkaloids, highlighting key synthetic approaches like atom transfer radical cyclization (Diaba, Martínez-Laporta, Coussanes, Fernández, & Bonjoch, 2015).
- Shao et al. (2017) developed an approach for assembling the tetracyclic core structure of calyciphylline A-type alkaloids, featuring a tandem semipinacol rearrangement/Nicholas reaction (Shao et al., 2017).
Structural Innovations and Synthesis Challenges :
- Boissarie and Bélanger (2017) reported a functionalized tricyclic adduct representing the A,B,E rings of this compound-type alkaloids, demonstrating an efficient one-pot sequence of intramolecular Vilsmeier-Haack cyclization and azomethine ylide 1,3-dipolar cycloaddition (Boissarie & Bélanger, 2017).
Properties
Molecular Formula |
C22H31NO3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(1S,6R,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-16-oxido-5-oxa-16-azoniahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one |
InChI |
InChI=1S/C22H31NO3/c1-13-12-23(25)19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)26-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21-,22+,23?/m1/s1 |
InChI Key |
PTOMOLGIAURSGE-WUAOOJMUSA-N |
Isomeric SMILES |
C[C@@H]1C[N+]2([C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C)[O-] |
Canonical SMILES |
CC1C[N+]2(C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C)[O-] |
Synonyms |
calyciphylline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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